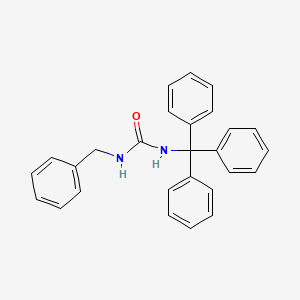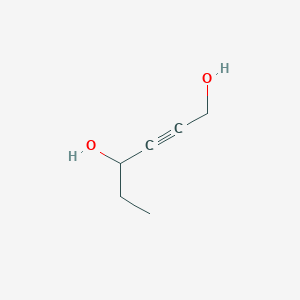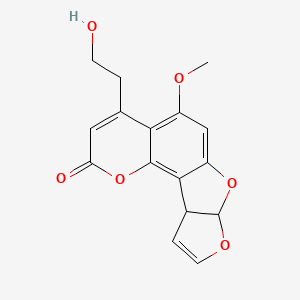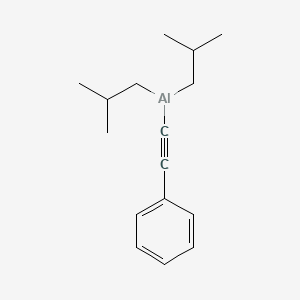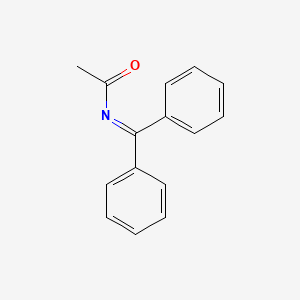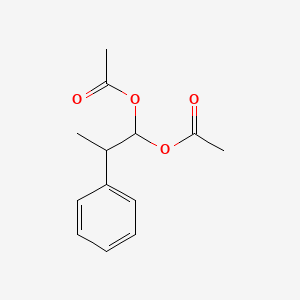
Silane, 2-butenyltrimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, 2-butenyltrimethyl-: is an organosilicon compound with the molecular formula C7H16Si . It is a derivative of silane, where one of the hydrogen atoms is replaced by a 2-butenyl group and three hydrogen atoms are replaced by methyl groups. This compound is known for its applications in various fields, including organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Silane, 2-butenyltrimethyl- can be synthesized through the hydrosilylation reaction, where a silane compound reacts with an alkene in the presence of a catalyst. The reaction typically involves the use of platinum or rhodium catalysts under mild conditions. The general reaction is as follows:
HSi(CH3)3+CH2=CHCH2CH3→Si(CH3)3CH2CH=CHCH3
Industrial Production Methods: In industrial settings, the production of silane, 2-butenyltrimethyl- often involves continuous flow reactors to enhance reaction efficiency and yield. The use of micro-tubing reactors allows for better control over reaction conditions, leading to higher purity and consistency in the final product .
Chemical Reactions Analysis
Types of Reactions: Silane, 2-butenyltrimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The 2-butenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like halogens or acids can facilitate substitution reactions.
Major Products:
Oxidation: Silanols or siloxanes.
Reduction: Reduced organic compounds.
Substitution: Substituted silanes with various functional groups
Scientific Research Applications
Chemistry: Silane, 2-butenyltrimethyl- is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the development of new materials with unique properties.
Biology and Medicine: In biological research, this compound is used for surface modification of biomaterials to enhance biocompatibility. It is also explored for its potential in drug delivery systems.
Industry: In the industrial sector, silane, 2-butenyltrimethyl- is used in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of silane, 2-butenyltrimethyl- involves its interaction with various molecular targets. The compound can form covalent bonds with organic and inorganic surfaces, enhancing adhesion and modifying surface properties. The presence of the 2-butenyl group allows for additional reactivity, making it a versatile compound in various chemical processes .
Comparison with Similar Compounds
- Silane, butyltrimethyl-
- Silane, vinyltrimethyl-
- Silane, allyltrimethyl-
Comparison: Silane, 2-butenyltrimethyl- is unique due to the presence of the 2-butenyl group, which provides additional reactivity compared to other similar compounds. This makes it more versatile in certain chemical reactions and applications. For example, the 2-butenyl group can undergo electrophilic substitution reactions more readily than the butyl or vinyl groups .
Properties
CAS No. |
18292-28-9 |
|---|---|
Molecular Formula |
C7H16Si |
Molecular Weight |
128.29 g/mol |
IUPAC Name |
but-2-enyl(trimethyl)silane |
InChI |
InChI=1S/C7H16Si/c1-5-6-7-8(2,3)4/h5-6H,7H2,1-4H3 |
InChI Key |
JARYEVBSCNFXFN-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-Butane-1,4-diylbis[2-(diphenylmethylidene)-1-phenylhydrazine]](/img/structure/B14700137.png)

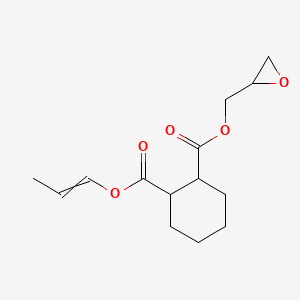

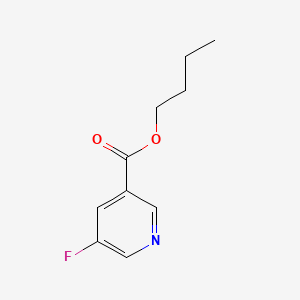
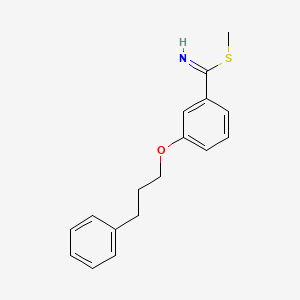
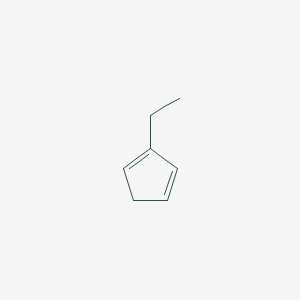
![5-[(E)-(4-Methylphenyl)diazenyl]-4-sulfanylidene-1,3-thiazolidin-2-one](/img/structure/B14700198.png)
